N-(4-fluorobenzyl)propan-1-amine N-(4-fluorobenzyl)propan-1-amine
Brand Name: Vulcanchem
CAS No.: 741698-80-6
VCID: VC2514328
InChI: InChI=1S/C10H14FN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3
SMILES: CCCNCC1=CC=C(C=C1)F
Molecular Formula: C10H14FN
Molecular Weight: 167.22 g/mol

N-(4-fluorobenzyl)propan-1-amine

CAS No.: 741698-80-6

Cat. No.: VC2514328

Molecular Formula: C10H14FN

Molecular Weight: 167.22 g/mol

* For research use only. Not for human or veterinary use.

N-(4-fluorobenzyl)propan-1-amine - 741698-80-6

Specification

CAS No. 741698-80-6
Molecular Formula C10H14FN
Molecular Weight 167.22 g/mol
IUPAC Name N-[(4-fluorophenyl)methyl]propan-1-amine
Standard InChI InChI=1S/C10H14FN/c1-2-7-12-8-9-3-5-10(11)6-4-9/h3-6,12H,2,7-8H2,1H3
Standard InChI Key QXJDUPVWQCCQKO-UHFFFAOYSA-N
SMILES CCCNCC1=CC=C(C=C1)F
Canonical SMILES CCCNCC1=CC=C(C=C1)F

Introduction

Physical and Chemical Properties

Basic Molecular Properties

Based on its structural similarity to other fluorinated amines, N-(4-fluorobenzyl)propan-1-amine would possess the following properties:

PropertyValueNotes
Molecular FormulaC₁₀H₁₄FNCalculated based on structure
Molecular WeightApprox. 167.22 g/molCalculated based on atomic weights
AppearanceLikely a colorless liquid or white solidTypical for similar amines
Functional GroupsSecondary amine, aromatic ring, fluorineKey reactive sites

Synthesis Methodologies

Purification Techniques

Based on documented procedures for similar compounds, purification might involve column chromatography using silica gel with appropriate solvent systems, potentially using "ethyl acetate in 40-60 petroleum ether to 10% MeOH in ethyl acetate" as observed for related compounds . This would effectively separate the target compound from reaction byproducts and unreacted starting materials.

Chemical Reactivity

Reactive Functional Groups

N-(4-fluorobenzyl)propan-1-amine contains several reactive functional groups that can participate in various chemical transformations:

  • Secondary amine: Can undergo alkylation, acylation, and other nucleophilic reactions.

  • Aromatic fluorine: May participate in nucleophilic aromatic substitution under specific conditions.

  • Benzyl position: Susceptible to oxidation and radical reactions.

Stability Considerations

The presence of the fluorine atom significantly alters the compound's chemical reactivity compared to non-fluorinated analogs. Fluorine substitution typically enhances metabolic stability by preventing certain oxidative degradation pathways that might occur at the benzyl position. This modification often increases lipophilicity while providing resistance to enzymatic breakdown, properties that are valuable in medicinal chemistry applications.

Related Compound ClassPotential Biological ActivityStructural Feature Contributing to Activity
Fluorinated benzylaminesNeurotransmitter modulationSecondary amine functionality
Para-fluorinated aromaticsEnhanced lipophilicityFluorine at para position
Propylamine derivativesEnzyme inhibitionPropyl chain length and flexibility

Structure-Activity Relationships

The specific positioning of the fluorine atom at the para position of the benzyl group could potentially influence the compound's biological activity profile. In comparable compounds, para-fluorination has been associated with increased binding affinity to certain protein targets compared to ortho- or meta-substituted analogs, though this relationship would need to be experimentally verified for this specific compound.

Comparative Analysis with Similar Compounds

Structural Comparisons

The structure of N-(4-fluorobenzyl)propan-1-amine can be compared with several similar compounds to highlight key differences and similarities:

CompoundKey Structural DifferencePotential Impact on Properties
N-(2-fluorobenzyl)propan-1-amineFluorine at ortho positionDifferent electronic effects and conformational preferences
1-(4-fluorophenyl)propan-1-amineDirect attachment of amine to propyl chain without benzyl linkerDifferent flexibility and hydrogen bonding patterns
Non-fluorinated N-benzylpropan-1-amineAbsence of fluorineLower lipophilicity and metabolic stability

Physicochemical Property Differences

The position of the fluorine atom (para vs. ortho) significantly impacts the compound's electronic distribution and three-dimensional structure. While N-(2-fluorobenzyl)propan-1-amine has the fluorine in close proximity to the benzyl-amine linkage, potentially affecting the nitrogen's basicity through electronic effects, the para-fluorinated version would have the fluorine more distant from this key functional group, likely resulting in different chemical behavior and biological interactions.

Research Applications and Future Directions

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator